2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with a unique structure that includes an allyl group, a phenol group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may yield a more saturated compound .
Scientific Research Applications
2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The triazole ring and phenol group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is similar to other triazole-containing compounds, such as:
- 2-allyl-6-((E)-{[3-(4-methylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2-allyl-6-((E)-{[3-(4-ethylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the tert-butyl group, in particular, can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C22H24N4OS |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H24N4OS/c1-5-7-15-8-6-9-17(19(15)27)14-23-26-20(24-25-21(26)28)16-10-12-18(13-11-16)22(2,3)4/h5-6,8-14,27H,1,7H2,2-4H3,(H,25,28)/b23-14+ |
InChI Key |
CCAYAAZFLHHLOL-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC(=C3O)CC=C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.